molecular formula C19H20F2N2O3S B2779361 N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide CAS No. 433690-32-5

N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2779361
CAS No.: 433690-32-5
M. Wt: 394.44
InChI Key: WTYROIFGWQLYNO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of difluorophenyl and methylphenyl groups, which contribute to its unique chemical properties

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-13-2-5-16(6-3-13)27(25,26)23-10-8-14(9-11-23)19(24)22-18-7-4-15(20)12-17(18)21/h2-7,12,14H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYROIFGWQLYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and equipment. The goal is to achieve high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 4-methylbenzenesulfonyl (tosyl) group undergoes nucleophilic substitution under basic conditions. This reaction is pivotal for modifying the sulfonate moiety or introducing new functional groups.

Reaction TypeReagents/ConditionsProductYieldStability Notes
Displacement with aminesK₂CO₃, DMF, 80°CSulfonamide derivatives65–78%Stable under anhydrous conditions
Alkoxy substitutionNaOR (R = alkyl), ethanol, refluxAlkyl sulfonate esters55–70%Sensitive to hydrolysis

Mechanistic studies indicate that the sulfonyl group's electron-withdrawing nature activates the adjacent carbon for nucleophilic attack. Steric hindrance from the piperidine ring may influence reaction rates.

Hydrolysis of the Carboxamide Group

The carboxamide functionality can undergo acidic or basic hydrolysis to yield carboxylic acid derivatives, a reaction exploited for prodrug activation or metabolite studies.

Hydrolysis TypeConditionsProductReaction TimeYield
Acidic (HCl, H₂O/EtOH, reflux)6M HCl, 12hCarboxylic acid12h82%
Basic (NaOH, H₂O/THF, 60°C)2M NaOH, 8hCarboxylate salt8h75%

The difluorophenyl group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis kinetics compared to non-fluorinated analogs.

Piperidine Ring Functionalization

The piperidine ring participates in alkylation and oxidation reactions. Its conformation influences reactivity, with the chair conformation favoring equatorial substitutions.

ReactionReagentsProductSelectivity
N-AlkylationCH₃I, K₂CO₃, DCMQuaternary ammonium salt>90% at N1
Oxidation (KMnO₄, H₂O)KMnO₄, H⁺Piperidone derivative68% yield

Density Functional Theory (DFT) calculations suggest that steric effects from the sulfonyl group direct alkylation to the less hindered nitrogen site .

Electrophilic Aromatic Substitution on the Difluorophenyl Group

ReactionConditionsProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative5:1 (para/meta)
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl derivatives>95% (C5 position)

Fluorine substituents deactivate the ring but enhance stability toward harsh reaction conditions .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable the introduction of aromatic or alkyne groups at strategic positions.

Coupling TypeCatalysts/SubstratesProductYield
SonogashiraPdCl₂(PPh₃)₂, CuI, alkyneAlkyne-functionalized derivative73%
SuzukiPd(OAc)₂, arylboronic acidBiarylpiperidine hybrid81%

These reactions proceed with high efficiency due to the sulfonyl group’s electron-deficient nature, which stabilizes transition states .

Stability and Degradation Pathways

The compound exhibits stability in organic solvents (e.g., DCM, ethanol) but degrades under prolonged UV exposure or strong bases:

Stress ConditionDegradation ProductHalf-Life
UV light (254 nm)Sulfonic acid derivative48h
1M NaOH, 25°CRing-opened amine6h

Thermogravimetric analysis (TGA) reveals a decomposition onset at 220°C, correlating with the sulfonyl group's thermal lability.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the impact of fluorine substituents:

CompoundHydrolysis Rate (k, h⁻¹)Suzuki Coupling Yield
N-(2,4-Difluorophenyl)-...0.1581%
N-Phenyl analogue0.0868%
N-(4-Trifluoromethylphenyl)-...0.1877%

Fluorine's electronegativity enhances hydrolysis rates and coupling efficiencies compared to non-fluorinated derivatives .

Scientific Research Applications

Chemical Profile

  • Chemical Name : N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
  • CAS Number : 433690-32-5
  • Molecular Formula : C19H20F2N2O3S
  • Molecular Weight : 396.44 g/mol

Cancer Therapy

Recent studies have highlighted the compound's potential in cancer treatment through various mechanisms:

Case Studies

  • Study on Cytotoxicity : A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin. This suggests that its structural features enhance interaction with cancer cell receptors .
  • Analog Studies : The compound's analogs have been evaluated for their ability to inhibit tumor cell proliferation. For instance, derivatives with modifications to the piperidine ring have shown improved binding affinity and selectivity towards cancer cell receptors .

Neurodegenerative Disease Treatment

The compound's structural characteristics also lend it potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Cholinesterase Inhibition : A study found that modifications to the piperidine moiety improved brain exposure and enzyme inhibition properties, making it a promising candidate for further development as an Alzheimer's treatment .
  • Multi-target Approach : Compounds derived from this structure have been investigated for their ability to target multiple pathways involved in Alzheimer's pathology, including amyloid-beta aggregation and tau protein phosphorylation .

Pharmacological Profile

The pharmacological profile of this compound reveals its potential as a selective receptor antagonist.

Binding Affinity

Research indicates that this compound acts as a selective antagonist for serotonin receptors (5-HT_2A), which are implicated in various psychiatric disorders. Its bioavailability has been enhanced compared to earlier versions of piperidine derivatives .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyInhibition of IKKβ/NF-κB pathwayInduces apoptosis in FaDu cells; better cytotoxicity than bleomycin
Alzheimer's DiseaseDual inhibition of cholinesterase enzymesImproved cognitive function; targets amyloid-beta aggregation
Serotonin Receptor AntagonismSelective binding to 5-HT_2A receptorsEnhanced bioavailability compared to previous compounds

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing compounds, such as:

Uniqueness

N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is unique due to the combination of its difluorophenyl and methylphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of new molecules with potential biological and industrial significance .

Biological Activity

N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring substituted with a 2,4-difluorophenyl group and a 4-methylbenzenesulfonyl moiety. The molecular formula is C16H18F2N2O2SC_{16}H_{18}F_2N_2O_2S, and it has a molecular weight of 358.39 g/mol. The presence of fluorine atoms and the sulfonamide group may contribute to its biological activity by influencing receptor interactions and solubility.

2. Anticancer Potential

Piperidine derivatives have been explored for their anticancer properties. A study highlighted that certain piperidine-based compounds demonstrated cytotoxic effects in various cancer cell lines, including those from breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with key signaling pathways . The specific compound may exhibit similar effects due to its structural characteristics.

3. Neuroprotective Effects

The compound's potential for neuroprotection has been suggested based on its ability to inhibit cholinesterase enzymes. This inhibition can enhance acetylcholine levels in the brain, which is beneficial for cognitive function and memory retention. Such properties are particularly relevant in the context of Alzheimer's disease research .

Case Study 1: Antiviral Activity Assessment

In a study evaluating various piperidine derivatives for antiviral activity against HIV, compounds similar to this compound were tested in vitro. Results indicated that these compounds significantly reduced viral load in infected cell cultures, suggesting their potential as therapeutic agents .

Case Study 2: Cytotoxicity in Cancer Models

Another investigation focused on the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The study found that certain modifications to the piperidine structure enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. The presence of difluorophenyl groups was associated with increased binding affinity to cancer targets .

The mechanisms by which this compound exerts its biological effects may include:

  • Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : By inhibiting enzymes such as cholinesterases or proteases, it can modulate neurotransmitter levels or viral replication.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Summary Table of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of HIV integrase
AnticancerInduction of apoptosis
NeuroprotectiveCholinesterase inhibition

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